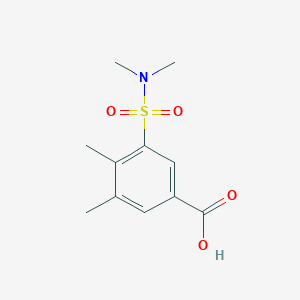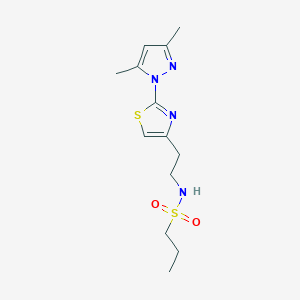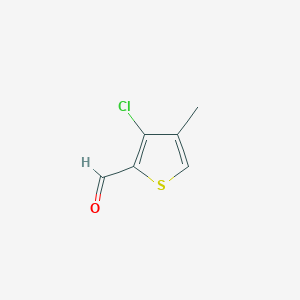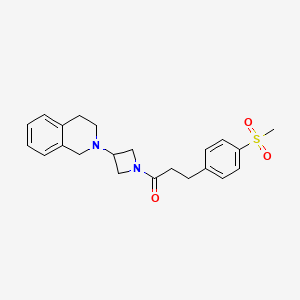![molecular formula C23H20N2O4 B2548276 N-(1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)-1-naphthamide CAS No. 896305-31-0](/img/structure/B2548276.png)
N-(1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)-1-naphthamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound N-(1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)-1-naphthamide is a complex organic molecule that may be related to various heterocyclic compounds synthesized for applications in medicinal chemistry and material sciences. Although the specific compound is not directly mentioned in the provided papers, the synthesis and properties of structurally related compounds have been explored.
Synthesis Analysis
The synthesis of related heterocyclic compounds involves multi-step reactions, often starting with simple precursors. For instance, dibenzo[b,h][1,6]naphthyridines were synthesized from 2-acetylaminobenzaldehyde and methyl ketones under basic conditions through sequential condensation reactions . Similarly, N-1-Naphthyl-3-oxobutanamide was used to synthesize various pyridine derivatives through reactions with arylidinecyanothioacetamide and subsequent cyclization steps . These methods highlight the potential pathways that could be adapted for the synthesis of this compound, involving key steps such as condensation, cyclization, and functional group transformations.
Molecular Structure Analysis
The molecular structure of heterocyclic compounds is often complex, with multiple rings and functional groups. The synthesis of O- and N-alkylated products of 1,2,3,4-tetrahydrobenzo[c][2,7]naphthyrin-5(6H)-one involved selective alkylation reactions, which are crucial for modifying the molecular structure and properties of the final compounds . The structural complexity is also evident in the synthesis of 7-phenyl-7,12-dihydrobenzo(h)pyrido[2,3-b]naphthydrin-6(5H)-one derivatives, where a multicomponent condensation was employed . These studies provide insights into the molecular intricacies that could be expected for this compound.
Chemical Reactions Analysis
The chemical reactivity of heterocyclic compounds is influenced by their functional groups and molecular framework. The synthesis of dibenzo[b,h][1,6]naphthyridines and their interaction with DNA through intercalation demonstrates the potential biological activity of such compounds . The diverse reactions leading to various pyridine derivatives from N-1-Naphthyl-3-oxobutanamide, including cyclization, saponification, and diazotization, indicate the versatility of chemical transformations available for these types of molecules . These reactions could be relevant when considering the chemical behavior of this compound.
Physical and Chemical Properties Analysis
The physical and chemical properties of heterocyclic compounds are closely tied to their structure. For example, the strong fluorescence of 6-methyl-1,6-dibenzonaphthyridinium triflates and its change upon DNA intercalation suggests the potential for such compounds to be used as fluorescent probes . The green synthesis approach for benzo(h)pyrido[2,3-b]naphthydrin derivatives, emphasizing high atom economy, short reaction times, and non-carcinogenic solvents, underscores the importance of environmentally friendly methods in synthesizing complex organic molecules . These aspects are essential when considering the properties of this compound, as they can influence its solubility, stability, and potential applications.
Scientific Research Applications
Anticancer Applications
The investigation into 5H-Dibenzo[c,h]1,6-naphthyridin-6-ones revealed potent antitumor activity, highlighting the significance of specific substituents at the 5-position for enhanced cytotoxicity and topoisomerase I-targeting activity. This research demonstrates the potential of such compounds, including N-(1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)-1-naphthamide derivatives, in developing anticancer agents (Ruchelman et al., 2003).
Catalytic Applications
The multifaceted coordination of naphthyridine-functionalized N-heterocyclic carbene demonstrates the diverse binding modes of these compounds when coordinated to metals such as Pd(II), W(0), Rh(I), and Ir(III). This suggests potential applications in catalysis, particularly in hydrogen transfer reactions, underscoring the versatility of this compound and related compounds (Sinha et al., 2009).
Organic Light-Emitting Devices (OLEDs)
Research into twisted dihydrobenzodioxin phenanthroimidazole derivatives, which share structural similarities with this compound, has shown their application in non-doped blue organic light-emitting devices. The study demonstrates the importance of the molecular design for achieving efficient device performance, including high luminance and power efficiency (Jayabharathi et al., 2018).
Antimicrobial Agents
The synthesis and evaluation of various dibenzo[c,f]chromenes and dibenzo[c,h]chromenes, as well as benzo[7,8]chromeno[3,4-f]isoindoles, have revealed their potential as antimicrobial agents. This highlights the application of compounds structurally related to this compound in combating microbial infections (El-Gaby et al., 2000).
Environmental Studies
Research into the mechanisms of dioxin formation from the high-temperature oxidation of 2-chlorophenol has significant environmental implications, particularly in understanding the formation pathways of toxic pollutants. Studies involving compounds with structural features similar to this compound can provide insights into mitigating environmental pollution (Evans & Dellinger, 2005).
Mechanism of Action
Target of Action
Similar compounds have been found to exhibit antibacterial properties , suggesting that the compound might target bacterial cells.
Mode of Action
It’s worth noting that similar compounds have been found to inhibit bacterial growth and multiplication . This suggests that the compound might interact with its targets by disrupting essential biochemical processes within the bacterial cells.
Biochemical Pathways
Similar compounds have been found to block the folate synthetase enzyme in bacteria , impeding folic acid synthesis which is crucial for bacterial growth and multiplication .
Result of Action
Similar compounds have been found to inhibit bacterial growth and multiplication , suggesting that the compound might have a similar effect.
properties
IUPAC Name |
N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]naphthalene-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N2O4/c26-22-12-16(14-25(22)17-8-9-20-21(13-17)29-11-10-28-20)24-23(27)19-7-3-5-15-4-1-2-6-18(15)19/h1-9,13,16H,10-12,14H2,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCGKVXNJHSGDBQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)N3CC(CC3=O)NC(=O)C4=CC=CC5=CC=CC=C54 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]-2,4-dinitrobenzamide](/img/structure/B2548196.png)


![4-[bis(2-methylpropyl)sulfamoyl]-N-(2-methyl-1-phenylbenzimidazol-5-yl)benzamide](/img/structure/B2548199.png)

![6-Chloro-2-phenylimidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B2548203.png)
![1-((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidine-10-carbonyl)imidazolidin-2-one](/img/structure/B2548204.png)

![2-[3-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl]-N-(2,6-dimethylphenyl)acetamide](/img/structure/B2548206.png)

![N-(4-chlorobenzyl)-2-[1-(2-methylbenzyl)-7-oxo-1,7-dihydro-6H-pyrrolo[2,3-c]pyridin-6-yl]acetamide](/img/structure/B2548208.png)

